[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate
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Overview
Description
Hypoglaunine A is a sesquiterpene pyridine alkaloid isolated from the bark of the roots of Tripterygium hypoglaucum, a plant commonly used in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hypoglaunine A involves the extraction and purification from the roots of Tripterygium hypoglaucum. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.
Purification: Techniques such as column chromatography are employed to isolate Hypoglaunine A from other compounds.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hypoglaunine A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert Hypoglaunine A into different derivatives with varying properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Hypoglaunine A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their derivatives.
Biology: Investigated for its potential anti-HIV activity and other biological effects.
Medicine: Explored for its anti-cancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in research related to insecticides and other agricultural applications.
Mechanism of Action
The exact mechanism of action of Hypoglaunine A is not fully understood. it is believed to exert its effects through:
Molecular Targets: Hypoglaunine A may interact with specific proteins or enzymes within cells, influencing various biological pathways.
Pathways Involved: The compound is thought to regulate immune responses, inflammation, and apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
Hypoglaunine B: Another sesquiterpene alkaloid from Tripterygium hypoglaucum with similar biological activities.
Triptonine A: Known for its anti-HIV effects.
Hyponine E: Exhibits antiviral properties.
Uniqueness of Hypoglaunine A: Hypoglaunine A stands out due to its unique structural features, such as the presence of a pyridine ring and its specific sesquiterpene framework. These characteristics contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C41H47NO20 |
---|---|
Molecular Weight |
873.8 g/mol |
IUPAC Name |
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-18-27-25(11-10-13-42-27)35(49)54-16-37(7)26-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-12-14-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(26)58-21(4)45/h10-15,18,26,28-33,51-52H,16-17H2,1-9H3/t18-,26-,28-,29+,30-,31+,32-,33+,37+,38?,39+,40-,41+/m1/s1 |
InChI Key |
ACAMGMHLXXFLBO-YAEZBHHASA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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